An In-depth Technical Guide to the Chemical Properties of Methyl acetylacetate-d3
An In-depth Technical Guide to the Chemical Properties of Methyl acetylacetate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetylacetate-d3 (Methyl 3-oxobutanoate-d3) is the deuterated form of methyl acetylacetate, an endogenous metabolite. The substitution of three hydrogen atoms with deuterium (B1214612) isotopes in the acetyl group confers a higher molecular weight, making it a valuable tool in various scientific applications, particularly in analytical chemistry and metabolic research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyl acetylacetate-d3, with a focus on its utility for researchers and professionals in drug development.
Chemical and Physical Properties
The incorporation of deuterium atoms into the methyl acetylacetate molecule results in a slight increase in its molecular weight compared to the non-deuterated analog. While many of the physical properties are similar, the difference in mass is the key feature exploited in its applications.
| Property | Value | Reference |
| Molecular Formula | C₅H₅D₃O₃ | [1][2] |
| Molecular Weight | 119.13 g/mol | [1] |
| Appearance | Oily Liquid | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Tetrahydrofuran | [3] |
Properties such as boiling point, melting point, and density are expected to be very similar to those of non-deuterated methyl acetylacetate, which are approximately 169-170 °C, -80 °C, and 1.076 g/cm³, respectively.
Synthesis and Purification
Synthesis
A common synthetic route to Methyl acetylacetate-d3 involves the reaction of Methanol-d4 with 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (B1303135) (a derivative of Meldrum's acid).[1]
Experimental Protocol: Synthesis of Methyl acetylacetate-d3
This is a generalized protocol based on known organic synthesis principles for similar compounds, as a detailed, publicly available protocol for this specific synthesis is not readily found.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione in an excess of Methanol-d4.
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Reaction: Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The excess Methanol-d4 is removed under reduced pressure using a rotary evaporator.
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Extraction: The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl acetylacetate-d3.
Purification
Purification of the crude product is typically achieved through distillation under reduced pressure to obtain the final product with high purity.[4] The purity can be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
The spectroscopic data for Methyl acetylacetate-d3 will be similar to that of its non-deuterated counterpart, with key differences arising from the presence of deuterium.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the singlet corresponding to the acetyl methyl protons (typically around 2.2 ppm) in methyl acetylacetate will be absent or significantly reduced in intensity in the d3-analog. The other proton signals, the methylene (B1212753) protons (around 3.4 ppm) and the methoxy (B1213986) protons (around 3.7 ppm), will remain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium (spin I=1). The chemical shifts of the other carbons will be largely unaffected.
| Carbon Position | Expected Chemical Shift (ppm) |
| C=O (ketone) | ~201 |
| C=O (ester) | ~168 |
| -CH₂- | ~50 |
| -OCH₃ | ~52 |
| -CD₃ | ~30 (will appear as a triplet) |
Mass Spectrometry
The mass spectrum of Methyl acetylacetate-d3 will show a molecular ion peak (M+) at m/z 119, which is 3 units higher than that of the non-deuterated compound (m/z 116). The fragmentation pattern will also be altered. For instance, the prominent fragment corresponding to the acetyl group ([CH₃CO]⁺) at m/z 43 in the non-deuterated spectrum will be shifted to m/z 46 ([CD₃CO]⁺) in the d3-analog.
Infrared (IR) Spectroscopy
The IR spectrum will be very similar to that of methyl acetylacetate, showing characteristic peaks for the C=O stretching of the ketone (around 1720 cm⁻¹) and the ester (around 1745 cm⁻¹), as well as C-O stretching bands. The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).
Chemical Reactivity and Kinetic Isotope Effect
The chemical reactivity of Methyl acetylacetate-d3 is governed by the presence of the β-ketoester functionality. The alpha-hydrogens (protons on the carbon between the two carbonyl groups) are acidic and can be removed by a base to form a resonance-stabilized enolate.
Acidity of Alpha-Hydrogens
The pKa of the alpha-hydrogens in β-ketoesters is typically around 11.[5] The substitution of hydrogen with deuterium can have a small effect on the acidity, which is related to the kinetic isotope effect.
Kinetic Isotope Effect (KIE)
The cleavage of a C-D bond requires more energy than the cleavage of a C-H bond. This leads to a primary kinetic isotope effect (kH/kD > 1) in reactions where the cleavage of this bond is the rate-determining step. For the enolization or deprotonation of Methyl acetylacetate-d3 at the acetyl group, a significant KIE would be expected. This property is fundamental to the use of deuterated compounds in mechanistic studies and in altering the metabolic fate of drugs.[6][7] The slower rate of C-D bond cleavage can lead to "metabolic switching," where the metabolism of a drug is diverted to other pathways, potentially reducing the formation of toxic metabolites.[8]
Applications in Research and Drug Development
The primary application of Methyl acetylacetate-d3 is as an internal standard in analytical methods, particularly in mass spectrometry-based quantification.[1][9]
Internal Standard in Mass Spectrometry
In quantitative analysis using techniques like GC-MS or LC-MS, an internal standard is a compound that is added in a known amount to the sample. The ideal internal standard is an isotopically labeled version of the analyte.[10] Methyl acetylacetate-d3 serves this purpose for the quantification of endogenous or exogenous methyl acetylacetate. Since it has nearly identical chemical and physical properties to the non-deuterated form, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is distinguished by its higher mass, allowing for accurate quantification by comparing the peak area of the analyte to that of the internal standard.
Metabolic Tracer Studies
Deuterated compounds like Methyl acetylacetate-d3 can be used as tracers in metabolic studies.[9] By introducing the labeled compound into a biological system, researchers can track its metabolic fate and elucidate metabolic pathways. The deuterium label allows for the differentiation of the tracer and its metabolites from the endogenous pool of unlabeled molecules.
Conclusion
Methyl acetylacetate-d3 is a valuable chemical tool with significant applications in analytical chemistry and drug development. Its key chemical property, the presence of deuterium in the acetyl group, allows it to serve as an excellent internal standard for accurate quantification in mass spectrometry-based assays. Furthermore, the kinetic isotope effect associated with the C-D bond provides a basis for its use in mechanistic studies and in understanding and modifying drug metabolism. This guide provides a foundational understanding of the chemical properties and applications of Methyl acetylacetate-d3 for researchers and scientists in relevant fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl-D3 3-Oxobutanoate | 107694-22-4 [chemicalbook.com]
- 3. Methyl-d3 3-Oxobutanoate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 9. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
